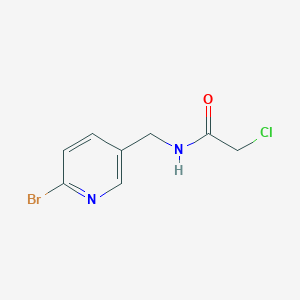

N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide

CAS No.:

Cat. No.: VC13476952

Molecular Formula: C8H8BrClN2O

Molecular Weight: 263.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrClN2O |

|---|---|

| Molecular Weight | 263.52 g/mol |

| IUPAC Name | N-[(6-bromopyridin-3-yl)methyl]-2-chloroacetamide |

| Standard InChI | InChI=1S/C8H8BrClN2O/c9-7-2-1-6(4-11-7)5-12-8(13)3-10/h1-2,4H,3,5H2,(H,12,13) |

| Standard InChI Key | BRENVDLMEJNWIB-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1CNC(=O)CCl)Br |

| Canonical SMILES | C1=CC(=NC=C1CNC(=O)CCl)Br |

Introduction

N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide is an organic compound with a molecular formula of C8H8BrClN2O. It is a derivative of pyridine, featuring a bromine atom at the 6-position and a chloro-acetamide moiety attached to the pyridine ring via a methylene bridge. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Synthesis

The synthesis of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide typically involves the reaction of 6-bromopyridin-3-ylmethylamine with chloroacetyl chloride in the presence of a base. This reaction is straightforward and can be carried out under mild conditions.

Biological Activity

While specific biological activities of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide have not been extensively reported, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The presence of a bromine atom and a chloro-acetamide group could contribute to its interaction with biological targets, potentially acting as an inhibitor or modulator of enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume